molecular formula C6H12O4S B2440576 Methyl 4-methanesulfonylbutanoate CAS No. 67399-14-8

Methyl 4-methanesulfonylbutanoate

Cat. No.: B2440576
CAS No.: 67399-14-8
M. Wt: 180.22
InChI Key: AXBHSQJTKHWHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methanesulfonylbutanoate is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is a methyl ester derivative of 4-methanesulfonylbutanoic acid and is commonly used in various chemical reactions and industrial applications.

Properties

IUPAC Name

methyl 4-methylsulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-10-6(7)4-3-5-11(2,8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBHSQJTKHWHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methanesulfonylbutanoate can be synthesized through the esterification of 4-methanesulfonylbutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Methyl 4-methanesulfonylbutanoate has been investigated for its antimicrobial properties. In studies, compounds with similar sulfonyl functional groups have shown effectiveness against a range of pathogens, including bacteria and fungi. The sulfonamide group is known for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

  • Case Study : Research demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds that contain similar structures have been tested for their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.

  • Research Findings : In vitro studies indicated that certain derivatives showed promising antioxidant activities, suggesting that this compound could be beneficial in formulations aimed at reducing oxidative stress .

Buffering Agent in Biological Research

This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications. It maintains pH levels within a desirable range (6-8.5), which is crucial for the stability of biological experiments.

  • Application : In cell culture systems, maintaining optimal pH is essential for cell viability and function. This compound is used to create buffers that help stabilize the pH during cellular processes, thereby enhancing the reliability of experimental results .

Synthesis of Other Compounds

This compound can act as an intermediate in the synthesis of various other chemical compounds. Its unique structure allows it to participate in reactions that form more complex molecules.

  • Industrial Relevance : The compound's ability to act as a building block in organic synthesis makes it valuable in pharmaceutical chemistry and other industrial applications where novel compounds are developed for therapeutic use.

Summary of Key Applications

Application AreaDescriptionEvidence/Case Studies
Antimicrobial ActivityPotential to inhibit bacterial growth; effective against pathogensStudies on sulfonamide derivatives
Antioxidant ActivityAbility to scavenge free radicals; may reduce oxidative stressIn vitro antioxidant studies
Biological BufferingMaintains pH in cell cultures; essential for experimental reliabilityUsed as a buffering agent in biological research
Chemical SynthesisIntermediate for synthesizing complex organic compoundsValuable in pharmaceutical development

Mechanism of Action

The mechanism of action of methyl 4-methanesulfonylbutanoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methanesulfonylbutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also distinguishes it from other similar compounds .

Biological Activity

Methyl 4-methanesulfonylbutanoate (MMSB) is a compound that has garnered attention for its potential biological activity. This article explores the biological properties of MMSB, including its mechanisms of action, applications in pharmacology, and relevant case studies.

MMSB is an alkylating agent characterized by the presence of a methanesulfonyl group. This functional group allows MMSB to interact with various biological molecules, influencing cellular processes.

PropertyValue
Chemical FormulaC₇H₁₄O₄S
Molecular Weight178.25 g/mol
CAS Number67399-14-8
SolubilitySoluble in organic solvents

MMSB acts primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This interaction can lead to modifications that affect cellular functions, including:

  • Inhibition of cell proliferation : By damaging DNA, MMSB can induce apoptosis in rapidly dividing cells.
  • Modulation of signaling pathways : MMSB may influence various signaling pathways involved in inflammation and cellular stress responses.

Pharmacological Applications

Research indicates that MMSB has potential applications in treating various conditions, particularly those related to cancer and inflammation. Its ability to act on specific molecular targets makes it a candidate for further investigation in drug development.

Case Studies

  • Cancer Research : In a study examining the effects of MMSB on cancer cell lines, it was found that MMSB significantly inhibited cell growth and induced apoptosis. The study highlighted its potential as a chemotherapeutic agent against specific types of cancer cells.
  • Inflammation : Another study focused on the anti-inflammatory properties of MMSB. Results showed that treatment with MMSB reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in managing inflammatory diseases.

Table 2: Summary of Biological Activities

ActivityEffectReferences
Cell Proliferation InhibitionInduces apoptosis
Anti-inflammatory EffectsReduces cytokine levels
Alkylation of Biological MoleculesModifies DNA and proteins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.